molecular formula C8H3F6NO B1529919 2,2,2-Trifluoro-1-(2-(trifluoromethyl)pyridin-4-YL)ethanone CAS No. 1060816-51-4

2,2,2-Trifluoro-1-(2-(trifluoromethyl)pyridin-4-YL)ethanone

Cat. No. B1529919
CAS RN: 1060816-51-4
M. Wt: 243.11 g/mol
InChI Key: OZRRUDFKGXQRQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-(2-(trifluoromethyl)pyridin-4-YL)ethanone is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .


Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are complex and varied. They are used in the synthesis of several crop-protection products . The specific reactions depend on the desired end product and the method of synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are influenced by the presence of a fluorine atom and a pyridine in their structure . These elements contribute to the distinctive properties observed in this class of compounds .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds 2,2,2-Trifluoro-1-(2-(trifluoromethyl)pyridin-4-YL)ethanone has been used as a precursor in various synthetic processes. Alcaide et al. (2015) detailed a metal-free direct [2+2] cycloaddition reaction of alkynes, utilizing electron-deficient olefins to synthesize substituted cyclobutenes. The process operates under mild conditions, requiring neither irradiation nor heating, showcasing the compound's utility in synthesizing intricate chemical structures (Alcaide, Almendros, Fernández, & Lázaro‐Milla, 2015).

Catalytic Behavior in Polymerization The compound has been pivotal in the synthesis of iron and cobalt dichloride complexes bearing NNN tridentate ligands. Sun et al. (2007) demonstrated that these complexes, upon activation, exhibit significant catalytic activities for ethylene reactivity, including oligomerization and polymerization. The research underscores the compound's potential in catalyzing polymerization processes, offering avenues for material synthesis and industrial applications (Sun et al., 2007).

Exploration in Organic Chemistry In organic chemistry, the compound has facilitated the synthesis of fluorinated pyridines, as demonstrated by Sladek et al. (2003). The study employed nickel complexes for the synthesis of 3-substituted tetrafluoropyridines, an otherwise challenging task. This highlights the compound's role in expanding the toolkit for synthesizing fluorinated organic compounds, which are crucial in pharmaceuticals and agrochemicals (Sladek, Braun, Neumann, & Stammler, 2003).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2,2,2-trifluoro-1-[2-(trifluoromethyl)pyridin-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F6NO/c9-7(10,11)5-3-4(1-2-15-5)6(16)8(12,13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRRUDFKGXQRQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(2-(trifluoromethyl)pyridin-4-YL)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trifluoro-1-(2-(trifluoromethyl)pyridin-4-YL)ethanone
Reactant of Route 2
Reactant of Route 2
2,2,2-Trifluoro-1-(2-(trifluoromethyl)pyridin-4-YL)ethanone
Reactant of Route 3
Reactant of Route 3
2,2,2-Trifluoro-1-(2-(trifluoromethyl)pyridin-4-YL)ethanone
Reactant of Route 4
Reactant of Route 4
2,2,2-Trifluoro-1-(2-(trifluoromethyl)pyridin-4-YL)ethanone
Reactant of Route 5
Reactant of Route 5
2,2,2-Trifluoro-1-(2-(trifluoromethyl)pyridin-4-YL)ethanone
Reactant of Route 6
Reactant of Route 6
2,2,2-Trifluoro-1-(2-(trifluoromethyl)pyridin-4-YL)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.